molecular formula C10H16 B579429 1,3-Pentadiene dimers CAS No. 17410-45-6

1,3-Pentadiene dimers

Cat. No.: B579429
CAS No.: 17410-45-6
M. Wt: 136.238
InChI Key: UCMSRHPIFRZHDO-FLYFVYFHSA-N
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Description

1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .

Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .

Chemical Reactions Analysis

Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:

    Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.

    Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.

    Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .

Mechanism of Action

The mechanism of action of 1,3-pentadiene dimers primarily involves cycloaddition reactions. In the Diels-Alder reaction, 1,3-pentadiene acts as a diene, reacting with a dienophile to form a cyclohexene derivative. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds, resulting in the formation of the dimer .

Biological Activity

1,3-Pentadiene dimers are compounds formed through dimerization reactions involving 1,3-pentadiene, a conjugated diene that has garnered interest due to its potential biological activities. This article explores the biological effects of this compound, including their anticancer properties, mechanisms of action, and relevant research findings.

Overview of 1,3-Pentadiene and Its Dimers

1,3-Pentadiene is a simple conjugated diene with the formula C5H6. Its dimers can be synthesized through various methods, including thermal dimerization and Diels-Alder reactions. These reactions yield a variety of products with diverse structural and functional properties.

Anticancer Properties

Research has highlighted the potential of certain this compound in inhibiting cancer cell proliferation. A notable study evaluated the biological activity of steroid dimers derived from natural hormones like testosterone. The dimer 14β exhibited significant potency against prostate cancer cell lines (LNCaP, PC3, DU145), with an IC50 value of 12.0 μM on LNCaP cells, which was approximately five times more active than the standard antiandrogen drug cyproterone acetate (CPA) .

Table 1: IC50 Values of Selected Dimers Against Prostate Cancer Cell Lines

CompoundIC50 (μM) LNCaP (AR +)IC50 (μM) PC3 (AR −)IC50 (μM) DU145 (AR −)
13α16.631.523.8
13β28.834.129.0
14α 37.144.521.4
14β 12.0 13.6 14.4
1472.729.053.6
CPA59.656.950.7

The results indicate that the dimer 14β is particularly effective in reducing cell proliferation induced by testosterone and dihydrotestosterone at low concentrations (0.125–1 μM), demonstrating both anti-proliferative and anti-androgenic actions .

The mechanism through which these dimers exert their biological effects involves interaction with androgen receptors and modulation of signaling pathways associated with cell growth and survival. The study indicated that 14β could inhibit androgen-induced cell growth significantly more than CPA, suggesting a unique mechanism that may involve selective targeting of androgen-sensitive pathways .

Case Studies

Several studies have investigated the biological activity of various derivatives of pentadienes:

  • Antiviral Activity : Research on derivatives such as 1,4-pentadien-3-one has shown promising antiviral effects against viruses like HIV and TMV . These compounds exhibited broad-spectrum activity due to their ability to interfere with viral replication mechanisms.
  • Antibacterial Effects : Other derivatives have demonstrated antibacterial properties, making them candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of these dimers often involves complex chemical reactions such as Diels-Alder reactions or telomerization processes that can yield specific structural isomers with distinct biological activities . For instance, the conversion rates during telomerization reactions have been optimized to maximize yields while maintaining selectivity towards desired products.

Q & A

Q. Basic: What are the primary synthesis methods for 1,3-pentadiene dimers, and how do experimental conditions influence their stereochemistry?

Answer:
this compound are synthesized via controlled polymerization or isomerization pathways. For example, living anionic polymerization of (E)-1,3-pentadiene enables precise control over molecular weight and stereoregularity, yielding polymers with narrow molecular weight distributions (Đ = 1.05–1.19) . Stereochemical outcomes depend on reaction temperature, solvent polarity, and initiator choice. For isomerization studies, gas-phase catalysis using nitric oxide (NO) or iodine reveals that rotational barriers in intermediate radicals dictate cis-trans isomerization ratios . Computational methods like density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP) can predict thermodynamic stability of stereoisomers, critical for optimizing reaction conditions .

Q. Advanced: How do contradictions in reported thermodynamic data for 1,3-pentadiene dimerization arise, and what experimental strategies resolve them?

Answer:
Discrepancies in thermodynamic parameters (e.g., equilibrium constants, activation energies) often stem from side reactions (e.g., polymerization or diiodide formation) during iodine-catalyzed isomerization . Advanced studies use NO-catalyzed systems to minimize side reactions and improve reproducibility. Shock tube experiments at 881–326°C under low-pressure conditions provide clean kinetic data for OH radical reactions, isolating dimerization pathways from competing processes . Coupling experimental data with DFT-based thermochemical calculations (average absolute deviation ≤2.4 kcal/mol for atomization energies) resolves inconsistencies by validating energy barriers and intermediate stabilities .

Q. Basic: What analytical techniques are essential for characterizing 1,3-pentadiene dimer microstructures?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy distinguishes cis/trans configurations via coupling constants and chemical shifts. Gas chromatography-mass spectrometry (GC-MS) identifies isomers using retention indices and fragmentation patterns (e.g., m/z 39 vs. 67 for Z- vs. E-1,3-pentadiene) . For polymer dimers, gel permeation chromatography (GPC) quantifies molecular weight distributions, while differential scanning calorimetry (DSC) assesses thermal stability influenced by sequence distribution .

Q. Advanced: How does the stereoelectronic environment affect the regioselectivity of 1,3-pentadiene dimerization in anionic vs. cationic systems?

Answer:
In anionic polymerization, the terminal methyl group’s rotational flexibility allows diverse isomeric structures (cis-1,4, trans-1,4, etc.), with regioselectivity driven by solvent polarity and counterion effects . Catalytic systems using AlCl3 in polar media favor direct initiation, stabilizing carbocation intermediates and promoting 1,2- or 3,4-additions . Computational modeling of molecular orbitals (e.g., HOMO-LUMO overlaps) predicts attack sites, while kinetic isotope effects validate proposed mechanisms .

Q. Basic: What are the key challenges in isolating this compound from reaction mixtures?

Answer:
Challenges include suppressing oligomerization (common in iodine-catalyzed systems) and separating stereoisomers with similar physical properties. Techniques include:

  • Low-temperature fractionation : Exploits boiling point differences (e.g., 315 K for 1,3-pentadiene) .
  • Chromatography : HPLC with chiral columns resolves enantiomers, while GC-MS discriminates isomers via spectral libraries .
  • Inhibitors : Adding radical scavengers (e.g., hydroquinone) minimizes unwanted polymerization during storage .

Q. Advanced: How do computational methods address gaps in experimental data for 1,3-pentadiene dimerization mechanisms?

Answer:
DFT frameworks (e.g., B3LYP) model transition states and intermediates, revealing that allylic resonance stabilization lowers rotational barriers in NO-catalyzed isomerization by ~5 kcal/mol . Ab initio molecular dynamics (AIMD) simulations predict solvent effects on anionic polymerization rates, aligning with experimental Đ values . Machine learning models trained on NIST thermochemical databases (e.g., reaction enthalpies, ionization potentials) predict unknown properties like auto-ignition temperatures (220°C for 1,3-pentadiene) .

Q. Basic: What safety protocols are critical when handling 1,3-pentadiene and its dimers in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: Antoine equation-derived values at 25°C) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (auto-ignition temperature ≥220°C) .
  • Storage : Inert gas-purged containers at ≤4°C to prevent degradation or peroxide formation .

Q. Advanced: How do competing reaction pathways (e.g., cyclization vs. dimerization) influence product distributions in 1,3-pentadiene systems?

Answer:
Cyclization dominates in systems with high diene concentrations (e.g., cyclopentadiene formation from 1,3-pentadiene via dehydrogenation at 600°C) . Dimerization prevails under low-pressure, radical-initiated conditions. Kinetic studies using time-resolved mass spectrometry quantify branching ratios, while DFT calculations identify transition states favoring six-membered cyclic intermediates . Adjusting catalyst loading (e.g., AlCl3 in cationic systems) shifts selectivity toward linear dimers by stabilizing carbocation chain ends .

Q. Basic: What spectroscopic databases or tools are recommended for identifying this compound?

Answer:

  • NIST Chemistry WebBook : Provides IR/Raman spectra, ionization potentials (e.g., 9.14 eV for 1,3-pentadiene), and thermochemical data .
  • SDBS Organic Spectral Database : Reference MS/MS fragmentation patterns (e.g., m/z 67 for Z-isomers) .
  • Computational Tools : Gaussian or ORCA for simulating UV-Vis spectra of stereoisomers .

Q. Advanced: What role does steric hindrance play in the anionic copolymerization of 1,3-pentadiene with styrene derivatives?

Answer:
Bulky comonomers (e.g., p-methylstyrene) reduce propagation rates by hindering monomer approach to active sites. Kinetic studies show increased Đ values (1.19 vs. 1.05 for homopolymerization) due to chain-transfer events . Steric maps generated via molecular mechanics (MMFF94) predict comonomer incorporation ratios, validated by NOESY NMR .

Properties

IUPAC Name

(3E)-penta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMSRHPIFRZHDO-FLYFVYFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C.CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C.C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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